Mosapride-d5 Citric Amide

Catalog No.
S12900794
CAS No.
M.F
C27H31ClFN3O9
M. Wt
601.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mosapride-d5 Citric Amide

Product Name

Mosapride-d5 Citric Amide

IUPAC Name

3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid

Molecular Formula

C27H31ClFN3O9

Molecular Weight

601.0 g/mol

InChI

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)/i1D3,2D2

InChI Key

CHDDVZKTRICFBM-ZBJDZAJPSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O

Mosapride-d5 Citric Amide is a deuterated derivative of mosapride, a gastroprokinetic agent primarily used to treat gastrointestinal disorders. Its chemical structure is characterized by the presence of deuterium atoms, which are heavier isotopes of hydrogen. This modification allows for enhanced tracking in metabolic studies and pharmacokinetic research. The compound has the chemical formula C27H26D5ClFN3O9C_{27}H_{26}D_5ClFN_3O_9 and a molecular weight of 601.03 g/mol, indicating its complex structure and potential for various applications in medicinal chemistry and pharmacology .

The chemical reactivity of Mosapride-d5 Citric Amide is influenced by its functional groups, particularly the amide and carboxylic acid moieties. It can undergo typical organic reactions such as:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Acylation: The carboxylic acid can react with alcohols to form esters, which may be useful in designing prodrugs.
  • Reduction: The presence of the carbonyl group allows for reduction reactions to yield alcohols.

These reactions are essential for modifying the compound for specific therapeutic or research purposes.

Mosapride-d5 Citric Amide exhibits biological activity similar to that of its parent compound, mosapride. It acts as a selective agonist for the serotonin 5-HT4 receptor, promoting gastrointestinal motility by enhancing peristalsis. This mechanism makes it effective in treating conditions such as functional dyspepsia and gastroesophageal reflux disease. Additionally, its deuterated form allows for improved tracking in pharmacokinetic studies, providing insights into its metabolism and distribution in biological systems .

The synthesis of Mosapride-d5 Citric Amide typically involves several steps:

  • Preparation of Deuterated Precursors: Starting materials containing deuterium are synthesized or obtained from commercial sources.
  • Formation of Key Intermediates: Key intermediates are formed through reactions such as acylation or amidation.
  • Final Assembly: The final compound is assembled through coupling reactions that link the deuterated moieties with the citric acid derivative.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Mosapride-d5 Citric Amide is primarily used in:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to track its metabolic pathways and interactions in vivo.
  • Drug Development: Understanding the behavior of this compound can lead to new formulations or derivatives with improved efficacy or reduced side effects.
  • Research on Gastrointestinal Disorders: It serves as a valuable tool in studying the mechanisms underlying gastrointestinal motility disorders.

Interaction studies involving Mosapride-d5 Citric Amide focus on its binding affinity to serotonin receptors and other related targets. These studies help elucidate:

  • Receptor Binding Profiles: Understanding how Mosapride-d5 interacts with various serotonin receptor subtypes provides insights into its pharmacological effects.
  • Drug-Drug Interactions: Investigating how this compound interacts with other medications can inform clinical usage and safety profiles.

Such studies are crucial for optimizing therapeutic strategies involving this compound .

Several compounds share structural or functional similarities with Mosapride-d5 Citric Amide. Key examples include:

Compound NameChemical Structure CharacteristicsUnique Features
MosaprideNon-deuterated form; standard gastroprokinetic agentWidely used in clinical settings
PrucaloprideSelective 5-HT4 receptor agonist; different structureHigher selectivity for 5-HT4 receptors
TegaserodSerotonin receptor agonist; similar therapeutic useWithdrawn due to cardiovascular risks
CisaprideGastroprokinetic agent; similar mechanismAssociated with QT interval prolongation

Mosapride-d5 Citric Amide's uniqueness lies in its isotopic labeling, which enhances its utility in research without altering its fundamental pharmacological properties .

Kinetic Isotope Effects in Metabolic Pathways

Deuteration of Mosapride-d5 Citric Amide exhibits significant kinetic isotope effects that fundamentally alter its metabolic behavior compared to its non-deuterated counterpart. The primary kinetic isotope effect (KIE) observed in deuterated compounds typically ranges from 2 to 10, with carbon-deuterium bonds being approximately 5 kilojoules per mole stronger than carbon-hydrogen bonds [1] [2]. This increased bond strength directly translates to reduced metabolic clearance rates, as enzymatic cleavage of deuterated bonds requires substantially more energy.
The cytochrome P450 enzyme system, responsible for over 90% of drug metabolism, demonstrates pronounced sensitivity to deuterium substitution [3]. In the case of Mosapride-d5 Citric Amide, the pentadeuterio ethoxy group (-CD3CD2-) represents a particularly vulnerable metabolic site that becomes significantly stabilized upon deuteration. Research has demonstrated that deuterium substitution at the ethoxy position can reduce the intrinsic clearance by 50-70% compared to the protiated analog [1] [4].

The mechanism underlying these kinetic isotope effects involves zero-point vibrational energy differences between carbon-hydrogen and carbon-deuterium bonds. The heavier deuterium isotope exhibits lower zero-point energy, resulting in a more stable ground state configuration [5]. This phenomenon is particularly pronounced in reactions involving hydrogen atom abstraction, where the activation energy barrier increases substantially for deuterated substrates.

Metabolic switching represents another critical consequence of deuteration in Mosapride-d5 Citric Amide. When the primary metabolic pathway involving ethoxy group oxidation is impeded by deuteration, alternative metabolic routes may become more prominent [6] [7]. Studies have shown that deuterated compounds can exhibit altered metabolite profiles, with some pathways being suppressed while others are enhanced, leading to different pharmacokinetic outcomes.

The temporal aspects of kinetic isotope effects also merit consideration. Research indicates that deuterium isotope effects are most pronounced under ambient conditions, with the magnitude of the effect potentially varying with temperature and pH [2]. For Mosapride-d5 Citric Amide, this suggests that metabolic stability enhancement may be condition-dependent, with optimal benefits observed under physiological conditions.

Deuterium-induced Modifications in Lipophilicity (LogP)

The lipophilicity of Mosapride-d5 Citric Amide undergoes subtle but measurable changes upon deuteration. Quantitative studies have established that each deuterium atom typically reduces the octanol-water partition coefficient by approximately -0.006 logarithmic units [8]. For Mosapride-d5 Citric Amide, with five deuterium atoms in the ethoxy group, this translates to an estimated LogP reduction of approximately -0.030 units compared to the non-deuterated compound.
The molecular basis for these lipophilicity changes stems from the altered physicochemical properties of deuterated bonds. Deuterium atoms exhibit reduced polarizability compared to hydrogen atoms, leading to modified van der Waals interactions with both polar and non-polar solvents [9]. Additionally, the stronger carbon-deuterium bonds result in reduced conformational flexibility, which can affect the molecule's ability to adopt optimal conformations for partitioning into lipid phases.

Experimental determinations of lipophilicity changes in deuterated compounds have employed various methodologies, including shake-flask methods and chromatographic techniques. These studies consistently demonstrate that deuterated compounds exhibit slightly reduced lipophilicity, although the magnitude of this effect is generally small and may not significantly impact biological activity [8] [10].

The implications of reduced lipophilicity for Mosapride-d5 Citric Amide are multifaceted. While decreased lipophilicity might suggest reduced membrane permeability, the small magnitude of the change (-0.030 LogP units) is unlikely to significantly impact passive diffusion across biological membranes. However, these modifications may influence protein binding, tissue distribution, and cellular uptake mechanisms.

Computational models have been developed to predict lipophilicity changes upon deuteration, incorporating factors such as deuterium position, local electronic environment, and intramolecular hydrogen bonding patterns [11]. These models suggest that deuterium substitution in the ethoxy group of Mosapride-d5 Citric Amide represents an optimal position for achieving metabolic stability enhancement while minimizing adverse effects on lipophilicity.

Impact on Hydrogen Bonding Networks and Solubility Profile

Deuteration significantly influences the hydrogen bonding characteristics of Mosapride-d5 Citric Amide, with cascading effects on its solubility profile and molecular interactions. Deuterium forms stronger hydrogen bonds compared to protium, with deuterium-deuterium bonds being approximately 0.2-0.3 kilocalories per mole stronger than their hydrogen counterparts [12] [13]. This enhanced bonding strength arises from the lower zero-point vibrational energy of deuterium, which stabilizes the bound state configuration.
The molecular structure of Mosapride-d5 Citric Amide contains multiple hydrogen bonding sites, including the amide carbonyl groups, the morpholine oxygen, and the citric acid moiety. While the primary deuteration occurs at the ethoxy group, the strengthened hydrogen bonding network affects the overall molecular stability and solvation behavior. Heavy water (D2O) studies have demonstrated that deuterated systems exhibit enhanced structural stability, with proteins and other biomolecules showing 2-4 Kelvin higher melting temperatures in deuterated solvents [14] [13].

The solubility profile of Mosapride-d5 Citric Amide is characterized by slight aqueous solubility reduction compared to the non-deuterated compound. This phenomenon results from the strengthened hydrogen bonding network, which increases the energy required for solvation and decreases the entropic favorability of dissolution [15]. Experimental studies have shown that deuterated compounds generally exhibit reduced solubility in aqueous media, with the magnitude of reduction correlating with the number and position of deuterium atoms.

Kinetic studies of dissolution processes have revealed that deuterium-depleted water can enhance drug dissolution rates by up to 3.5-fold compared to normal water [15]. This counterintuitive finding suggests that the structured nature of deuterated hydrogen bonding networks can impede dissolution kinetics, even though thermodynamic solubility may be enhanced under certain conditions.

The impact on hydrogen bonding extends to intermolecular interactions with biological targets. Research has demonstrated that deuterated compounds can exhibit altered binding affinities to proteins and enzymes, with some showing enhanced binding due to stronger hydrogen bonding interactions [16]. For Mosapride-d5 Citric Amide, these effects may contribute to modified receptor binding profiles and altered pharmacodynamic responses.

Temperature-dependent hydrogen bonding effects represent another critical consideration. Studies have shown that deuterium isotope effects on hydrogen bonding are most pronounced at lower temperatures, with the magnitude of stabilization decreasing as thermal energy increases [17]. This temperature dependence suggests that the hydrogen bonding advantages of Mosapride-d5 Citric Amide may be most significant under physiological conditions where thermal fluctuations are constrained.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

600.2046692 g/mol

Monoisotopic Mass

600.2046692 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

Explore Compound Types